molecular formula C14H13FO3 B047861 Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate CAS No. 111787-83-8

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

Cat. No. B047861
M. Wt: 248.25 g/mol
InChI Key: XUYCJNMLONEKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate often involves multistep organic reactions. For example, a method involves chloromethylation of 3-furoates followed by a Friedel–Crafts reaction to yield 5-aralkyl-3-furoates. These compounds can also be synthesized by condensing ethylene acetals of 5-substituted levulinic esters with ethyl formate, leading to furans upon cyclisation with aqueous acids or thiophens with phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and related compounds has been studied through various analytical techniques, including single-crystal X-ray diffraction. These analyses reveal important aspects of the compounds' crystal packing, hydrogen bonding, and overall molecular conformation, providing insights into their chemical behavior and reactivity (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate or structurally related compounds are diverse. For instance, the Garcia-Gonzalez reaction of D-glucose with ethyl acetoacetate leads to the synthesis of related 3-furoic acid derivatives, demonstrating the compound's versatility in organic synthesis (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Physical Properties Analysis

The physical properties of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and similar compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Detailed crystallographic studies provide a foundation for understanding these materials' physical characteristics and how they might be manipulated for specific uses (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Glycosidase Inhibitory Activities

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate has been studied for its synthesis and inhibitory activities towards glycosidases. It was synthesized through the Garcia-Gonzalez reaction and tested for inhibitory activity against various glycosidases. This compound has shown potential as a selective alpha-L-fucosidase and beta-galactosidase inhibitor (Moreno‐Vargas et al., 2003).

Ring Formation and Decomposition Studies

Studies on the thermal and photochemical decompositions of related compounds to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate have provided insights into the formation of pyrroloquinolines and other related structures, contributing to the understanding of its chemical behavior and potential applications in synthesis (Yakushijin et al., 1982).

Intermediate Synthesis for Insecticidal Esters

Research on 5-substituted 3-furoates and 3-thenoates, which are related to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate, has been conducted to create intermediates for synthesizing insecticidal esters. These compounds play a significant role in the development of new insecticides (Elliott et al., 1971).

Base-Induced Transformations in Derivatives

Investigations into the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under base actions have been essential in understanding the chemical properties and potential applications of these compounds in various reactions and syntheses (Maadadi et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions or syntheses that could be developed.


properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCJNMLONEKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383357
Record name ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

CAS RN

111787-83-8
Record name ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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